2-Bromo-4-(3,5-dichlorophenyl)-1-butene
Overview
Description
2-Bromo-4-(3,5-dichlorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a butene chain. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Compounds of similar structure have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can be involved in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of sm cross-coupling reactions, the compound can contribute to the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(3,5-dichlorophenyl)-1-butene can be influenced by various environmental factors. For instance, the stability of similar organoboron compounds can be affected by air and moisture . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,5-dichlorophenyl)-1-butene typically involves the bromination of 4-(3,5-dichlorophenyl)-1-butene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,5-dichlorophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2-Bromo-4-(3,5-dichlorophenyl)-1-butene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe to study the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3,5-dichlorophenyl)pyridine
- 2-Bromo-4-chloro-5-methylphenyl N-(3,5-dichlorophenyl)carbamate
Uniqueness
2-Bromo-4-(3,5-dichlorophenyl)-1-butene is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct reactivity and stability compared to other similar compounds. Its unique structure makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3,5-dichlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHIFBLGZHBYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC(=C1)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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